2-Methyl-2-nitrosopropane dimer

Overview

Description

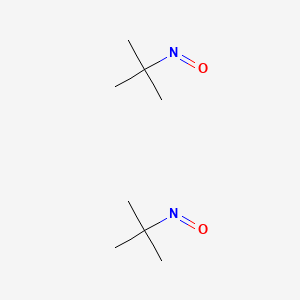

2-Methyl-2-nitrosopropane dimer, also known as 1,1,1’,1’-Tetramethylazoethane dioxide, Nitroso-t-butane, or Nitroso-tert-butane, is an organic compound with the linear formula [(CH3)3CNO]2 . It is a blue volatile liquid that converts to a colorless solid (the dimer) upon standing at room temperature . This dimer quickly reverts to the blue monomer in solution .

Synthesis Analysis

The synthesis of this compound involves a sequence of reactions . Starting with (CH3)3CNH2, it is converted to (CH3)3CNO2. This intermediate is then converted to (CH3)3CNHOH, which finally yields (CH3)3CNO .Molecular Structure Analysis

The molecular structure of this compound features a bent C-N=O linkage, which is typical for nitroso compounds . The CN-distance is significantly longer than expected .Chemical Reactions Analysis

This compound can be used as a spin trap . It binds to radicals, making it useful in electron spin resonance studies .Physical And Chemical Properties Analysis

This compound has a molecular weight of 174.24 . It has a melting point of 74-75 °C . The compound is a blue volatile liquid that converts to a colorless solid (the dimer) upon standing at room temperature .Scientific Research Applications

Synthesis and Chemical Reactions

2-Methyl-2-nitrosopropane (MNP) and its dimer are involved in various chemical reactions and syntheses. MNP acts as an intermediate in the preparation of other chemicals, such as N-tert-Butylhydroxylamine and 2-methyl-2-nitropropane, through processes like nitrosation, oxidation, and reduction. These reactions are crucial in organic synthesis and have applications in developing pharmaceuticals, polymers, and other industrial chemicals (Calder, Forrester, & Hepburn, 2003).

Magnetic Properties in Organic Chemistry

The study of 2-(2-methyl-1,3-propanediol)-4,4,5,5-tetramethyl-3-oxylimidazoline 1-oxide, a nitronyl nitroxide that forms dimers, reveals insights into the magnetic properties of organic compounds. This knowledge is relevant for applications in materials science, particularly in the development of magnetic materials and understanding their behavior at different temperatures (Endtner et al., 2001).

Polymer Chemistry Applications

MNP is also significant in polymer chemistry. It has been used in radical addition-coupling polymerization to produce periodic polymers with ester groups on the side chain. This process is crucial for the development of new polymeric materials with specific properties, such as high molecular weight and thermal stability (Li & Wang, 2014).

Radical Trap-Assisted Atom Transfer Radical Coupling

In atom transfer radical coupling (ATRC) reactions, MNP acts as a radical trap. This application is particularly important in the field of polymer science for controlling the coupling of polymer chains, which is a key factor in determining the properties of the resulting polymer materials (Carnicom et al., 2014).

Contribution to Spin-Trapping Studies

MNP has been utilized in spin-trapping studies to understand radical intermediates in chemical reactions. This application is crucial in analytical chemistry for studying reaction mechanisms and in biomedical research for understanding oxidative stress and its biological implications (Usuki et al., 2002).

Mechanism of Action

Target of Action

The primary target of the 2-Methyl-2-nitrosopropane dimer is unstable free radicals . This compound acts as a spin trapping reagent in electron spin resonance studies . It is particularly useful for trapping carbon-centered tyrosyl radicals .

Mode of Action

The this compound interacts with its targets by trapping unstable free radicals to form stable paramagnetic nitroxide radicals . This process can be detected and analyzed by electron spin resonance spectroscopy .

Pharmacokinetics

It’s worth noting that the compound is a blue liquid that converts to a colorless solid (the dimer) upon standing at room temperature . In solution, this dimer quickly reverts to the blue monomer .

Result of Action

The primary result of the action of the this compound is the formation of stable paramagnetic nitroxide radicals from unstable free radicals . This allows for the detection and analysis of these radicals using electron spin resonance spectroscopy .

Action Environment

The action of the this compound can be influenced by environmental factors such as temperature . For instance, at room temperature, the compound converts from a blue liquid to a colorless solid (the dimer) . In solution, this dimer quickly reverts to the blue monomer .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

2-Methyl-2-nitrosopropane dimer plays a significant role in biochemical reactions, particularly in the study of free radicals. It interacts with various enzymes, proteins, and other biomolecules by trapping unstable free radicals to form stable paramagnetic nitroxide radicals. These radicals can be detected and analyzed using electron spin resonance spectroscopy. For instance, this compound is particularly useful for trapping carbon-centered tyrosyl radicals . This interaction helps in understanding the formation and stability of nitroso dimer structures and their role in radical chemistry .

Cellular Effects

This compound influences various cellular processes by acting as a spin trap for free radicals. It has been used to study the photochemistry of protein and nucleic acid constituents, where it helps in characterizing free radicals generated photochemically . The compound’s ability to trap radicals aids in understanding the effects of these radicals on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that this compound can induce relaxation of preconstricted isolated rat pulmonary artery rings upon illumination, indicating its potential impact on cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It traps unstable free radicals, forming stable paramagnetic nitroxide radicals that can be detected by electron spin resonance spectroscopy . This trapping mechanism involves the formation of an equilibrium mixture of monomer and dimer in solution, which quickly reverts to the blue monomer . The compound also acts as an electrophile in organic chemistry, transforming sulfones into aldehydes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The freshly distilled compound is a blue volatile liquid that converts to a colorless solid dimer upon standing at room temperature. In solution, this dimer quickly reverts to the blue monomer . The stability and degradation of the compound are crucial for its application in long-term studies, as it influences the formation and stability of nitroso dimer structures .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can be used as a caged-nitric oxide, which liberates nitric oxide upon illumination. This process leads to a dose- and time-dependent increase in cyclic guanosine monophosphate (cGMP) in neuroblastoma cells . Additionally, illumination of a solution of this compound induces relaxation of preconstricted isolated rat pulmonary artery rings, demonstrating its potential therapeutic effects at varying dosages .

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation of free radicals and their subsequent trapping. The compound interacts with enzymes such as cytochrome P450, which plays a role in the oxidative metabolism of drugs . The photodissociation of this compound leads to the formation of electronically excited nitrogen dioxide and hydroxyl fragments, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to dissociate into monomers and dimers in solution affects its localization and accumulation in specific cellular compartments . This dynamic equilibrium is essential for its function as a spin trap in electron spin resonance studies .

Subcellular Localization

The subcellular localization of this compound is influenced by its ability to form an equilibrium mixture of monomer and dimer. This equilibrium allows the compound to target specific compartments or organelles within the cell . The compound’s activity and function are affected by its localization, as it interacts with various biomolecules involved in radical chemistry and photochemical reactions .

properties

IUPAC Name |

2-methyl-2-nitrosopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9NO/c2*1-4(2,3)5-6/h2*1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKJRWITDTTZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=O.CC(C)(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6841-96-9 | |

| Record name | 2-Methyl-2-nitrosopropane Dimer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-methyl-2-nitrosopropane dimer help in understanding radical damage to DNA?

A1: MNP is a spin trap, meaning it can react with short-lived free radicals to form more stable radical adducts detectable by EPR spectroscopy. [] When hydroxyl radicals (˙OH), generated by systems like Fe2+–EDTA/H2O2, attack DNA, MNP captures these radicals. [] The resulting EPR spectra of the MNP-radical adducts provide information about the location of radical attack on DNA (e.g., pyrimidine bases) and the subsequent transfer of damage. []

Q2: What are the limitations of using this compound in electrochemical detection of hydroxyl radicals?

A2: While MNP is useful for trapping hydroxyl radicals, its electrochemical oxidation potential poses a challenge. Research indicates that MNP oxidizes at potentials lower than that required for water oxidation on electrodes like boron-doped diamond. [] This leads to the formation of the MNP-OH• adduct even before the intended generation of hydroxyl radicals from water oxidation. [] This makes it difficult to accurately quantify hydroxyl radicals generated solely from water oxidation using electrochemical methods coupled with MNP spin trapping.

Q3: Are there any computational studies on this compound and its reactions?

A3: Yes, molecular modeling techniques, particularly the Lennard-Jones fluid model, have been used to understand the dissociation behavior of MNP dimer. [] These simulations successfully reproduced the experimental density dependence of the dissociation rate constant in solvents like argon and xenon. [] This suggests the applicability of computational methods in predicting the behavior of MNP in different environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(5-bromopyridin-2-yl)amino]ethyl}acetamide](/img/structure/B1418595.png)

![[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1418600.png)

![(Cyclopropylmethyl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B1418602.png)

![methyl N-[(4-aminophenyl)methyl]-N-methylcarbamate](/img/structure/B1418603.png)

![1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1418606.png)

![(Cyclopropylmethyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1418608.png)